
2-Iodo-4-(trifluoromethyl)anisole
Overview
Description
“2-Iodo-4-(trifluoromethyl)anisole” is a chemical compound with the CAS Number: 195624-84-1 . It has a molecular weight of 302.03 . The IUPAC name for this compound is 2-iodo-1-methoxy-4-(trifluoromethyl)benzene . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6F3IO/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4H,1H3 . This code provides a textual representation of the molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
2-Iodo-4-(trifluoromethyl)anisole serves as a valuable intermediate in organic synthesis. The modification of aromatic compounds through iodination and trifluoromethylation introduces functionalities that are pivotal for further chemical transformations. For example, Huang Suo-yi and Tian Hua demonstrated the synthesis of 2-fluoro-4-iodo-anisole from o-amino-anisole through the Schiemann reaction, highlighting its role as an intermediate in synthesizing L-3-F-tyrosine (Huang Suo-yi & Tian Hua, 2004). Similarly, F. Mongin et al. described the site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine, showcasing the compound's utility in halogen shuffling and its transformation into 3-iodo and 2-chloro-4-iodo-6-(trifluoromethyl)pyridine through lithium diisopropylamide treatment (F. Mongin et al., 1998).
Electrophilic Radioiodination
C. Krummeich, M. Holschbach, and G. Stöcklin explored the electrophilic radioiodination of arenes, including those with methoxy substituents, using Iodo-gen™, indicating potential applications in radiochemical syntheses. This method achieves radiochemical yields between 50 and 80%, although it is less effective for anisoles with strong electron-withdrawing substituents (C. Krummeich et al., 1996).
Catalytic and Photocatalytic Reactions
In the realm of catalysis and photocatalysis, the trifluoromethyl group's reactivity and selectivity have been exploited. For instance, Lukas M. Kreis et al. presented a cobalt-catalyzed photochemical synthesis of allylic trifluoromethanes from styrene derivatives, utilizing trifluoroethyl iodide. This synthesis approach offers a novel bond construction strategy, highlighting the versatility and potential of trifluoromethyl-substituted compounds in organic synthesis (Lukas M. Kreis et al., 2013).
Material Science and Polymer Chemistry
This compound and related compounds find applications in material science and polymer chemistry as well. Shengjie Lin et al. discussed the synthesis of 2,2‘-bis(trifluoromethyl)-4,4‘,5,5‘-biphenyltetracarboxylic dianhydride from 1-iodo-4,5-dimethyl-2-nitrobenzene, which was then polymerized with different diamines to create fluorinated aromatic polyimides. These polymers exhibit excellent solubility and thermal stability, underscoring the importance of trifluoromethylated intermediates in developing advanced materials (Shengjie Lin et al., 1998).
Safety and Hazards
The safety information for “2-Iodo-4-(trifluoromethyl)anisole” includes the following hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
2-iodo-1-methoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUJZUDPHBABQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
195624-84-1 | |
| Record name | 2-iodo-1-methoxy-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


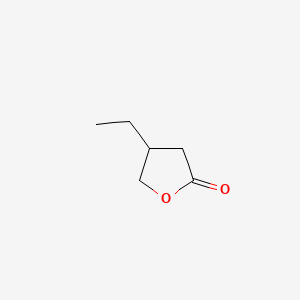
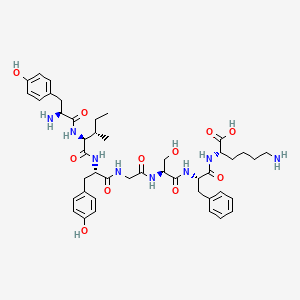
![[(3S,3aR,6S,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B3342304.png)

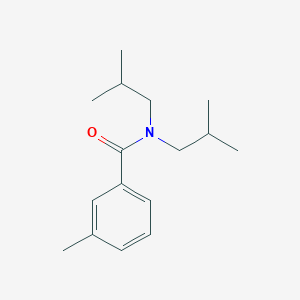
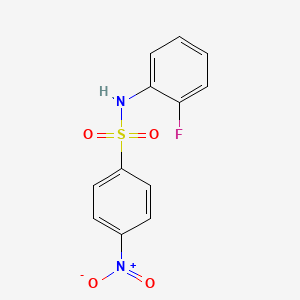
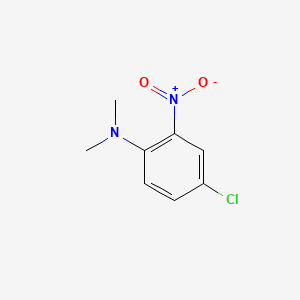
![(11bS)-N,N-Dimethyl-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3342341.png)
![3,4,5-Trihydroxy-6-[(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl)oxy]oxane-2-carboxylic acid](/img/structure/B3342355.png)
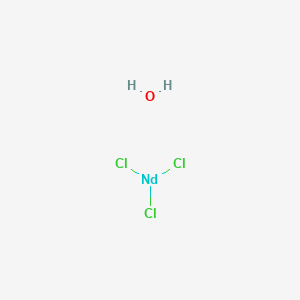
![N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline](/img/structure/B3342366.png)

![n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3342369.png)